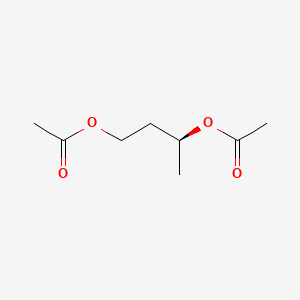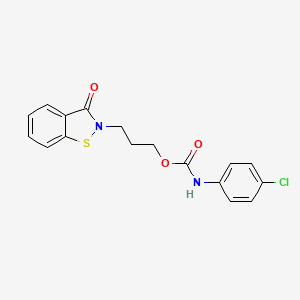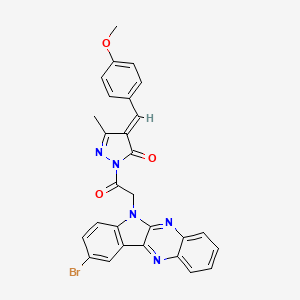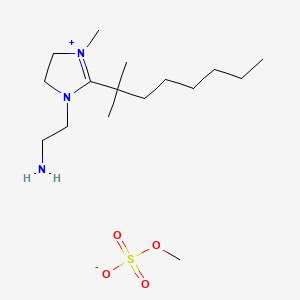
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolium core substituted with aminoethyl and dimethylheptyl groups.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine and 2-dimethylheptyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as methanol or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Scientific Research Applications
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, the compound is used to study the effects of imidazolium-based compounds on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is being investigated for its potential to treat various diseases and medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium chloride: This compound has a similar structure but differs in the counterion, which can affect its properties and applications.
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium bromide: Another similar compound with a different counterion, which can influence its reactivity and use in various applications.
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-methyl-1H-imidazolium nitrate:
Properties
CAS No. |
93951-65-6 |
|---|---|
Molecular Formula |
C16H35N3O4S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[3-methyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanamine;methyl sulfate |
InChI |
InChI=1S/C15H32N3.CH4O4S/c1-5-6-7-8-9-15(2,3)14-17(4)12-13-18(14)11-10-16;1-5-6(2,3)4/h5-13,16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YUNLJSLDDOHJJO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


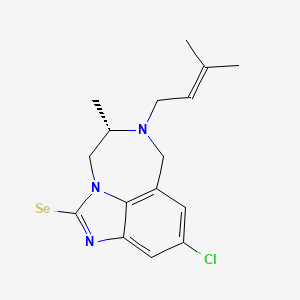
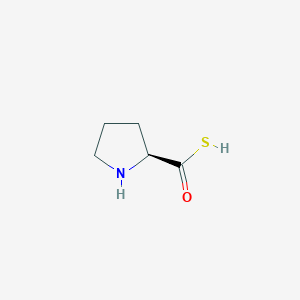

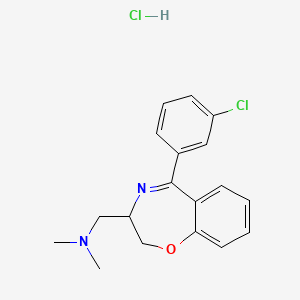
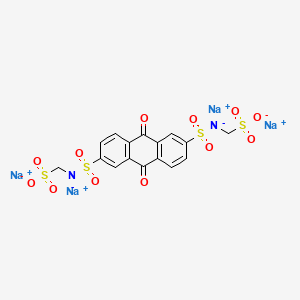


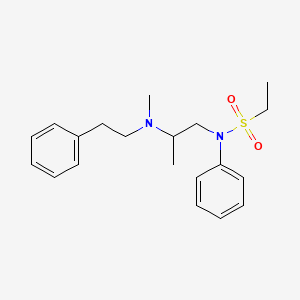
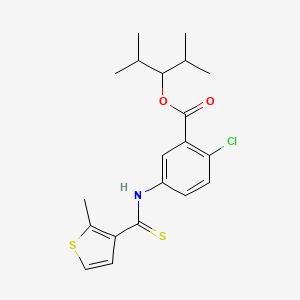
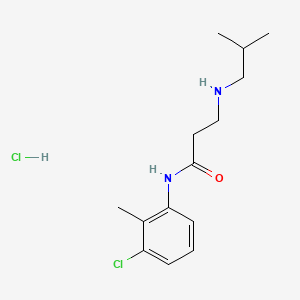
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
